

An In-depth Technical Guide to 2-Bromo-5-hydroxybenzonitrile

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Compound of Interest

Compound Name: 2-Bromo-5-hydroxybenzonitrile

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-Bromo-5-hydroxybenzonitrile**, a key aromatic intermediate with significant potential in organic synthesis and drug discovery. The document details its chemical identity, physicochemical properties, synthesis protocols, and spectroscopic characterization. Furthermore, it explores the current understanding of its biological activities, including its potential as an antimicrobial and anticancer agent. This guide is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, chemical biology, and drug development, providing the foundational knowledge required for the effective utilization of this compound in their research endeavors.

Chemical Identity and Physicochemical Properties

2-Bromo-5-hydroxybenzonitrile is a substituted aromatic compound. Its structure features a benzene ring functionalized with a bromo, a hydroxyl, and a nitrile group. The accepted IUPAC name for this compound is **2-Bromo-5-hydroxybenzonitrile**.

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of **2-Bromo-5-hydroxybenzonitrile**

Property	Value	Reference(s)
IUPAC Name	2-Bromo-5-hydroxybenzonitrile	[1]
Synonyms	4-Bromo-3-cyanophenol	[1]
CAS Number	189680-06-6	[2]
Molecular Formula	C ₇ H ₄ BrNO	[2]
Molecular Weight	198.02 g/mol	[2]
Appearance	White to off-white crystalline solid	[3]
Solubility	Soluble in ethanol, ethers, and other organic solvents.	[3]
Storage	Store at 2-8°C, protected from light.	[2]

Synthesis and Spectroscopic Characterization

The primary synthetic route to **2-Bromo-5-hydroxybenzonitrile** is through the electrophilic bromination of 3-hydroxybenzonitrile.[4] The hydroxyl group is a strongly activating ortho-, para-director, while the nitrile group is a deactivating meta-director, leading to the preferential formation of the 2-bromo isomer.[4]

Experimental Protocol: Synthesis via Bromination of 3-Hydroxybenzonitrile

This protocol is adapted from established procedures for the bromination of substituted phenols.

Materials:

- 3-Hydroxybenzonitrile
- N-Bromosuccinimide (NBS)

- Acetonitrile (anhydrous)
- Dichloromethane
- Saturated aqueous sodium bicarbonate solution
- Saturated aqueous sodium chloride solution (brine)
- Anhydrous magnesium sulfate
- Silica gel for column chromatography

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-hydroxybenzonitrile (1.0 equivalent) in anhydrous acetonitrile.
- Cool the solution to 0°C using an ice bath.
- Add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains below 5°C.
- Allow the reaction mixture to stir at 0°C for 1 hour and then warm to room temperature, stirring for an additional 2-4 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding water.
- Extract the product with dichloromethane (3 x volume of the aqueous layer).
- Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

- Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford **2-Bromo-5-hydroxybenzonitrile** as a solid.

Spectroscopic Data

The structural confirmation of **2-Bromo-5-hydroxybenzonitrile** is achieved through various spectroscopic techniques.

Table 2: Spectroscopic Data for **2-Bromo-5-hydroxybenzonitrile**

Technique	Key Features and Expected Observations	Reference(s)
^1H NMR	Aromatic protons are expected to resonate in the range of δ 7.2–7.8 ppm. The specific splitting patterns (e.g., doublets, doublet of doublets) will be indicative of the substitution pattern on the benzene ring. The hydroxyl proton will appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.	[4]
^{13}C NMR	The nitrile carbon is expected to have a characteristic chemical shift around 115 ppm. Other aromatic carbons will appear in the typical downfield region, with their chemical shifts influenced by the electronic effects of the substituents.	[4]
FTIR	A prominent peak is expected around $2220\text{--}2260\text{ cm}^{-1}$ corresponding to the $\text{C}\equiv\text{N}$ (nitrile) stretching vibration. A broad absorption band in the region of $3200\text{--}3600\text{ cm}^{-1}$ is indicative of the O-H (hydroxyl) stretching vibration, with the broadening resulting from hydrogen bonding. Characteristic peaks in the fingerprint region will correspond to C-Br, C-O, and	[4]

C-H bending and stretching vibrations of the aromatic ring.

Mass Spectrometry (MS)

The electron ionization mass spectrum would show a molecular ion peak $[M]^+$. Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by two mass units ($[M]^+$ and $[M+2]^+$), corresponding to the ^{79}Br and ^{81}Br isotopes. Common fragmentation pathways would likely involve the loss of the bromine atom ($\text{Br}\cdot$) or the hydrocyanic acid molecule (HCN). [4][5]

Biological Activities and Potential Applications

Substituted benzonitriles are a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities. While specific quantitative data for **2-Bromo-5-hydroxybenzonitrile** is limited in publicly available literature, the structural motifs present suggest potential antimicrobial and anticancer properties.

Antimicrobial Activity

Phenolic compounds and halogenated aromatics are known to possess antimicrobial properties. The proposed mechanism often involves the disruption of microbial cell membranes and interference with essential enzymatic activities.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines a general method for determining the MIC of a compound against bacterial strains using the broth microdilution method.

Materials:

- **2-Bromo-5-hydroxybenzonitrile**
- Bacterial strains (e.g., *Staphylococcus aureus*, *Escherichia coli*)
- Mueller-Hinton Broth (MHB)
- Sterile 96-well microtiter plates
- Spectrophotometer

Procedure:

- Prepare a stock solution of **2-Bromo-5-hydroxybenzonitrile** in a suitable solvent (e.g., DMSO).
- Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well plate to achieve a range of desired concentrations.
- Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to a final concentration of approximately 5×10^5 CFU/mL in each well.
- Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).
- Incubate the plates at 37°C for 18-24 hours.
- The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).

Table 3: Hypothetical MIC Data Presentation for **2-Bromo-5-hydroxybenzonitrile**

Bacterial Strain	MIC (µg/mL)
<i>Staphylococcus aureus</i> (Gram-positive)	Data not available
<i>Escherichia coli</i> (Gram-negative)	Data not available

Note: This table is a template. Specific experimental data for **2-Bromo-5-hydroxybenzonitrile** is not currently available in the cited literature.

Anticancer Activity

Many phenolic and brominated compounds exhibit cytotoxic effects against cancer cell lines. The potential mechanisms of action are diverse and can involve the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer progression.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay used to assess cell viability and cytotoxicity.

Materials:

- **2-Bromo-5-hydroxybenzonitrile**
- Cancer cell lines (e.g., MCF-7, HeLa)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or acidified isopropanol)
- 96-well cell culture plates
- Microplate reader

Procedure:

- Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treat the cells with various concentrations of **2-Bromo-5-hydroxybenzonitrile** and a vehicle control (e.g., DMSO).
- Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

- Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
- Add the solubilization solution to dissolve the formazan crystals.
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Table 4: Hypothetical IC50 Data Presentation for **2-Bromo-5-hydroxybenzonitrile**

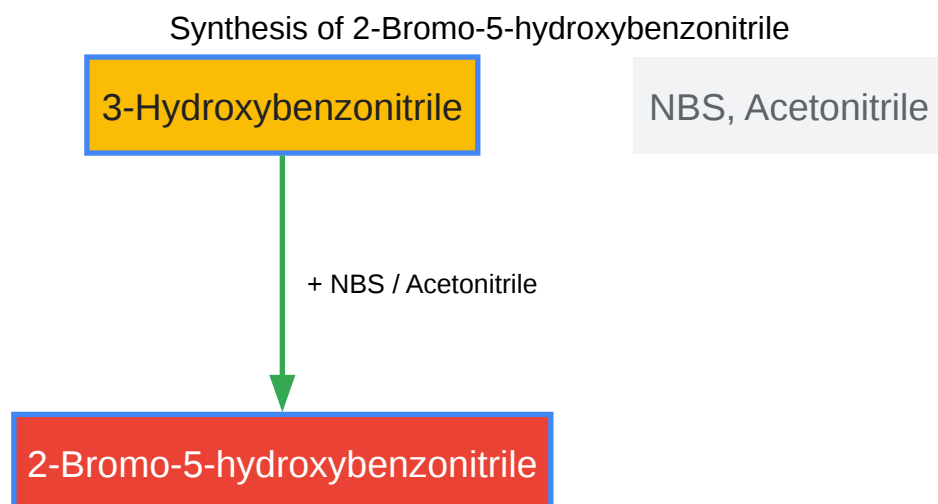
Cancer Cell Line	IC50 (μM)
MCF-7 (Breast Cancer)	Data not available
HeLa (Cervical Cancer)	Data not available

Note: This table is a template. Specific experimental data for **2-Bromo-5-hydroxybenzonitrile** is not currently available in the cited literature.

Mandatory Visualizations

Synthetic Pathway

The following diagram illustrates the synthesis of **2-Bromo-5-hydroxybenzonitrile** from 3-hydroxybenzonitrile.

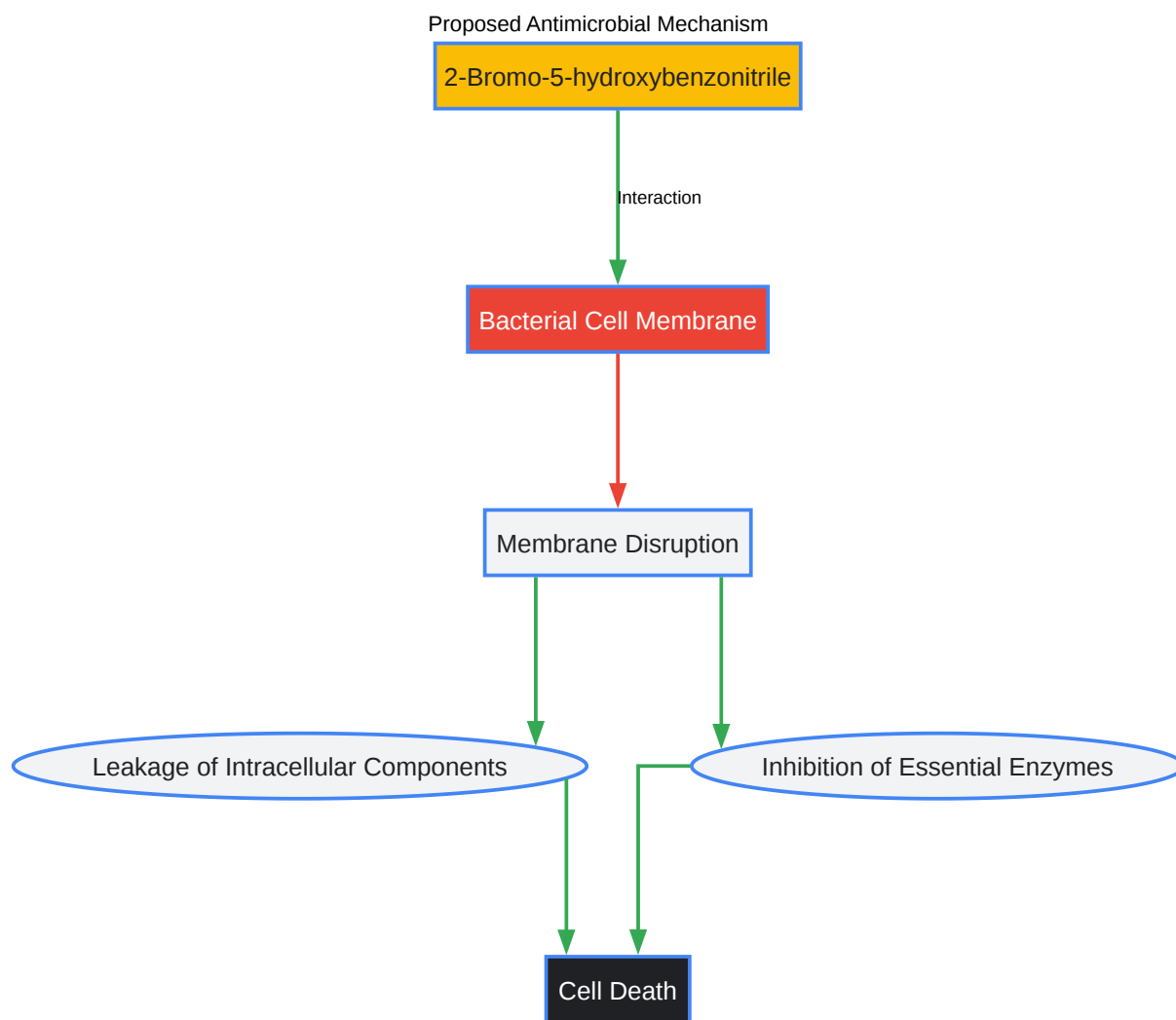


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Caption: Synthetic route to **2-Bromo-5-hydroxybenzonitrile**.

Proposed Mechanism of Antimicrobial Action

This diagram illustrates a generalized mechanism of action for phenolic antimicrobial agents.

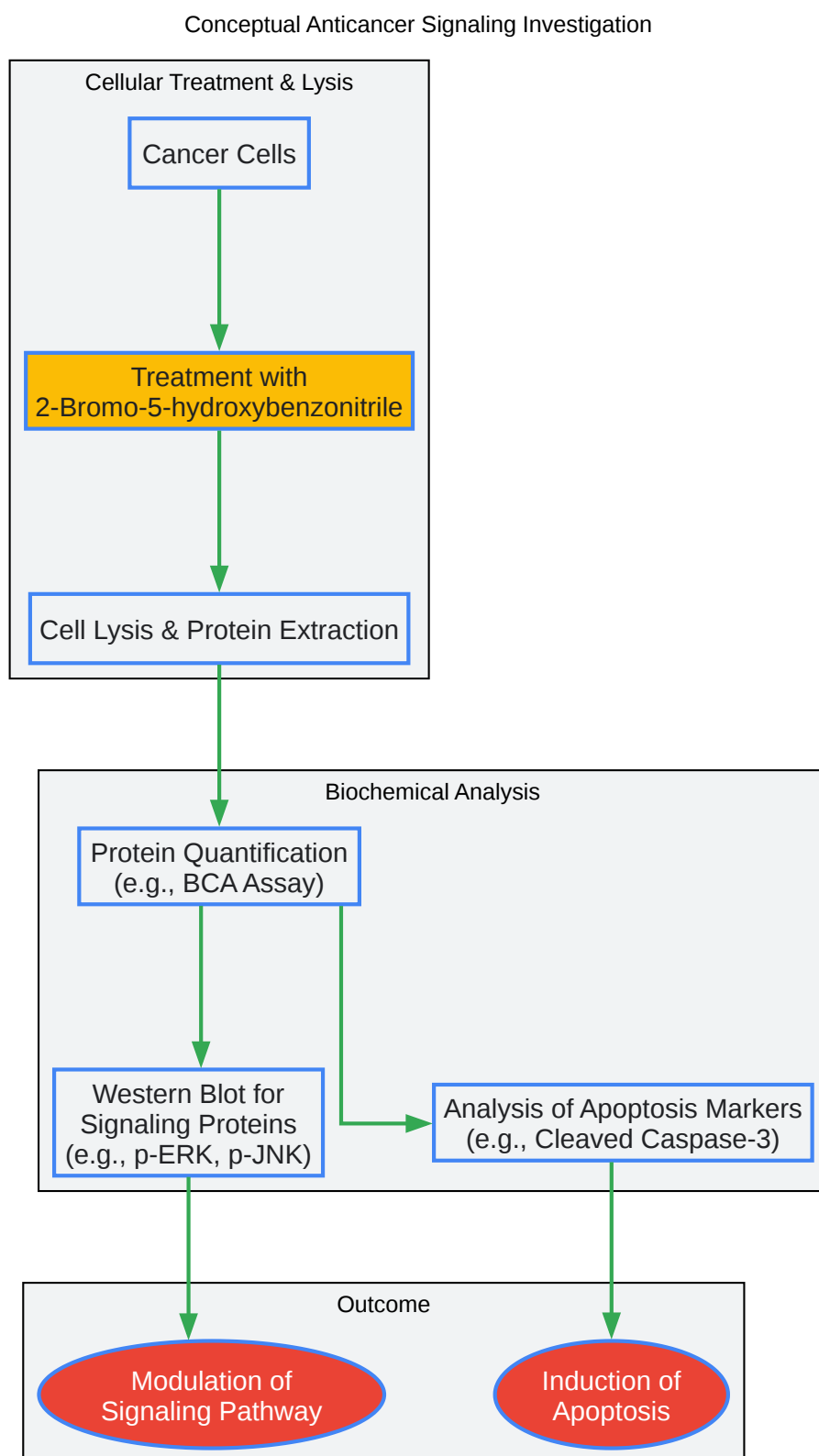


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Caption: Postulated antimicrobial mechanism of action.

Conceptual Anticancer Signaling Pathway

The following diagram presents a conceptual workflow for investigating the effect of **2-Bromo-5-hydroxybenzonitrile** on a generic cancer cell signaling pathway, such as the MAPK pathway, based on the known activities of similar phenolic compounds.



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Caption: Workflow for studying anticancer signaling.

Conclusion

2-Bromo-5-hydroxybenzonitrile is a versatile synthetic intermediate with considerable potential for applications in medicinal chemistry and materials science. This guide has provided a detailed overview of its chemical properties, synthesis, and spectroscopic characterization. While direct biological data for this specific compound is currently limited, its structural features suggest promising avenues for future research into its antimicrobial and anticancer activities. The experimental protocols and conceptual frameworks presented herein offer a solid foundation for researchers to explore the full potential of this valuable chemical entity. Further investigation is warranted to elucidate its precise mechanisms of action and to quantify its biological efficacy, which will be crucial for its potential development as a therapeutic agent.

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